molecular formula C23H21ClN4O2 B609880 PDE5-IN-6c CAS No. 1448419-13-3

PDE5-IN-6c

Cat. No. B609880
M. Wt: 420.89
InChI Key: YLBRHUHHQIYMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDE5-IN-6c is a potent and selective PDE5A1 inhibitor.

Scientific Research Applications

Pharmacological Insights and Structural Analysis

  • Structural Features and Biological Activity: PDE5-IN-6c analogues, including tadalafil, have been synthesized, focusing on ligand flexibility, stereochemistry, and substituent variations. Structural analysis and crystal structures of these compounds have been established. Preliminary screenings indicate cytotoxic effects on various human cell lines and highlight potential for further development as selective cytotoxic agents, especially for certain cell lines like HEK 293T and MCF7 (Mieczkowski et al., 2021).

Therapeutic Applications Beyond Erectile Dysfunction

  • Potential in Cancer Therapeutics: PDE5 inhibitors, traditionally known for treating erectile dysfunction, have shown promise in cancer treatment. Specifically, tadalafil has been noted to augment tumor-specific immunity in patients with head and neck squamous cell carcinoma by modulating immune functions, such as reducing myeloid-derived suppressor cells and enhancing tumor-specific immunity (Califano et al., 2015).
  • PDE5 and Cardiovascular Conditions: There is growing evidence of PDE5 inhibitors exerting protective effects on the myocardium and vascular functions. This includes anti-hypertrophic and anti-apoptotic effects on the myocardium, improved tolerance to ischemia/reperfusion injury, and enhanced endothelial function. These insights suggest potential utility in managing heart failure and coronary artery disease (Guazzi & Samaja, 2007).

Molecular and Cellular Mechanisms

  • Role in Cellular Signaling: PDE5, a significant regulator of cyclic GMP hydrolysis, has been identified in various cellular and physiological processes. Its inhibition leads to increased levels of cGMP, influencing molecular pathways related to neurogenesis, apoptosis, and smooth muscle contraction (Lin et al., 2006).
  • Implications in Breast Cancer: Elevated expression of PDE5 has been linked to various cancer types, including breast cancer. Studies indicate a correlation between higher PDE5 levels and aggressive breast cancer features, making it a potential target for therapeutic intervention (Karami-Tehrani et al., 2012).

Expanding the Therapeutic Horizons

  • Non-Sexual Therapeutic Applications: The scope of PDE5 inhibitors extends beyond sexual dysfunction treatment, showing potential benefits for various non-sexual medical conditions. These include cardiovascular, pulmonary, cutaneous, gastrointestinal, urogenital, cellular, musculoskeletal, neurologic, and reproductive disorders. However, further clinical trials are necessary to validate these applications (Mostafa, 2017).

properties

CAS RN

1448419-13-3

Product Name

PDE5-IN-6c

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.89

IUPAC Name

2-Acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-8-carbonitrile

InChI

InChI=1S/C23H21ClN4O2/c1-14(29)28-8-7-21-18(13-28)23(17-9-15(11-25)3-5-20(17)27-21)26-12-16-4-6-22(30-2)19(24)10-16/h3-6,9-10H,7-8,12-13H2,1-2H3,(H,26,27)

InChI Key

YLBRHUHHQIYMSH-UHFFFAOYSA-N

SMILES

N#CC1=CC=C2N=C3CCN(C(C)=O)CC3=C(NCC4=CC=C(OC)C(Cl)=C4)C2=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PDE5-IN-6c;  PDE5 IN 6c;  PDE5IN6c;  PDE5 inhibitor 6c; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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